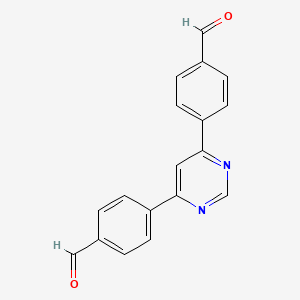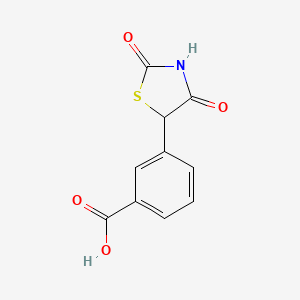![molecular formula C42H70N2OS2 B12576927 (E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene CAS No. 296247-98-8](/img/structure/B12576927.png)
(E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene is a complex organic compound characterized by its unique structure, which includes a diazene group (N=N) and a long alkyl chain with disulfide linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene typically involves multiple steps. One common approach is to start with the preparation of the diazene core, followed by the introduction of the alkyl chains and the disulfide linkages. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired configuration and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods. The use of automated systems can enhance the efficiency and scalability of the production process, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
(E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The diazene group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nitrating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of disulfide linkages on protein folding and stability. It may also serve as a model compound for investigating the interactions between long alkyl chains and biological membranes.
Medicine
Potential medical applications include the development of drug delivery systems, where the compound’s ability to undergo controlled chemical reactions can be harnessed to release therapeutic agents in a targeted manner.
Industry
In industry, this compound can be used in the formulation of specialty coatings and adhesives, where its unique chemical properties contribute to enhanced performance and durability.
作用機序
The mechanism of action of (E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene involves its ability to undergo specific chemical reactions that alter its structure and properties. The disulfide linkages can be cleaved under reducing conditions, leading to the release of the alkyl chains. This property can be exploited in various applications, such as targeted drug delivery, where the compound can release active agents in response to specific biological signals.
類似化合物との比較
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related compounds.
Cytosine-containing compounds: Used in antiviral nucleosides and nucleotides.
Uniqueness
(E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene is unique due to its combination of a diazene group and long alkyl chains with disulfide linkages
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications
特性
CAS番号 |
296247-98-8 |
|---|---|
分子式 |
C42H70N2OS2 |
分子量 |
683.2 g/mol |
IUPAC名 |
[4-[12-(dodecyldisulfanyl)dodecoxy]phenyl]-(4-hexylphenyl)diazene |
InChI |
InChI=1S/C42H70N2OS2/c1-3-5-7-9-10-11-15-18-21-25-37-46-47-38-26-22-19-16-13-12-14-17-20-24-36-45-42-34-32-41(33-35-42)44-43-40-30-28-39(29-31-40)27-23-8-6-4-2/h28-35H,3-27,36-38H2,1-2H3 |
InChIキー |
HCWUBBQMDBSHSR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCSSCCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine](/img/structure/B12576845.png)
![2-{[2-(1H-Imidazol-5-yl)ethyl]sulfanyl}-5-(4-propylphenyl)-1H-imidazole](/img/structure/B12576852.png)
![2-[4-(4-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B12576861.png)
![Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)-](/img/structure/B12576872.png)

![Butanoic acid, 4,4'-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester](/img/structure/B12576887.png)
![Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]-](/img/structure/B12576888.png)
![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12576898.png)
![2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine](/img/structure/B12576905.png)


![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12576939.png)

![2-{[4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]oxy}ethyl acetate](/img/structure/B12576943.png)
